molecular formula C21H27N5O B7466109 1-pyrazin-2-yl-N-[4-(pyrrolidin-1-ylmethyl)phenyl]piperidine-4-carboxamide

1-pyrazin-2-yl-N-[4-(pyrrolidin-1-ylmethyl)phenyl]piperidine-4-carboxamide

Cat. No. B7466109
M. Wt: 365.5 g/mol
InChI Key: TXOSPGFWYMEPGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-pyrazin-2-yl-N-[4-(pyrrolidin-1-ylmethyl)phenyl]piperidine-4-carboxamide, also known as PIPER, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

The exact mechanism of action of 1-pyrazin-2-yl-N-[4-(pyrrolidin-1-ylmethyl)phenyl]piperidine-4-carboxamide is not fully understood. However, it has been suggested that 1-pyrazin-2-yl-N-[4-(pyrrolidin-1-ylmethyl)phenyl]piperidine-4-carboxamide works by inhibiting the activity of certain enzymes that are involved in various cellular processes. It has also been found to modulate the activity of certain receptors in the brain, which may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects:
1-pyrazin-2-yl-N-[4-(pyrrolidin-1-ylmethyl)phenyl]piperidine-4-carboxamide has been shown to have a number of biochemical and physiological effects. It has been found to induce apoptosis (cell death) in cancer cells, inhibit the growth of cancer cells, and reduce the production of inflammatory cytokines. 1-pyrazin-2-yl-N-[4-(pyrrolidin-1-ylmethyl)phenyl]piperidine-4-carboxamide has also been shown to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of using 1-pyrazin-2-yl-N-[4-(pyrrolidin-1-ylmethyl)phenyl]piperidine-4-carboxamide in lab experiments is its relatively simple synthesis method. 1-pyrazin-2-yl-N-[4-(pyrrolidin-1-ylmethyl)phenyl]piperidine-4-carboxamide is also a relatively stable compound, which makes it easier to handle and store. However, one limitation of using 1-pyrazin-2-yl-N-[4-(pyrrolidin-1-ylmethyl)phenyl]piperidine-4-carboxamide in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to interpret experimental results.

Future Directions

There are several future directions for research on 1-pyrazin-2-yl-N-[4-(pyrrolidin-1-ylmethyl)phenyl]piperidine-4-carboxamide. One area of interest is the development of 1-pyrazin-2-yl-N-[4-(pyrrolidin-1-ylmethyl)phenyl]piperidine-4-carboxamide derivatives that may have improved therapeutic properties. Another area of interest is the investigation of the potential use of 1-pyrazin-2-yl-N-[4-(pyrrolidin-1-ylmethyl)phenyl]piperidine-4-carboxamide in the treatment of other diseases, such as Parkinson's disease and multiple sclerosis. Additionally, further research is needed to fully understand the mechanism of action of 1-pyrazin-2-yl-N-[4-(pyrrolidin-1-ylmethyl)phenyl]piperidine-4-carboxamide and its potential side effects.

Synthesis Methods

1-pyrazin-2-yl-N-[4-(pyrrolidin-1-ylmethyl)phenyl]piperidine-4-carboxamide can be synthesized using a multi-step process that involves the reaction of 4-bromobenzylamine with 1-pyrazin-2-ylpiperazine to form 4-(pyrazin-2-ylmethyl)benzylamine. This intermediate is then reacted with 4-carboxyphenylpiperidine to form the final product, 1-pyrazin-2-yl-N-[4-(pyrrolidin-1-ylmethyl)phenyl]piperidine-4-carboxamide.

Scientific Research Applications

1-pyrazin-2-yl-N-[4-(pyrrolidin-1-ylmethyl)phenyl]piperidine-4-carboxamide has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been found to have anti-cancer properties and has been shown to inhibit the growth of various cancer cell lines. 1-pyrazin-2-yl-N-[4-(pyrrolidin-1-ylmethyl)phenyl]piperidine-4-carboxamide has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been found to inhibit the aggregation of amyloid-beta peptides.

properties

IUPAC Name

1-pyrazin-2-yl-N-[4-(pyrrolidin-1-ylmethyl)phenyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N5O/c27-21(18-7-13-26(14-8-18)20-15-22-9-10-23-20)24-19-5-3-17(4-6-19)16-25-11-1-2-12-25/h3-6,9-10,15,18H,1-2,7-8,11-14,16H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXOSPGFWYMEPGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2=CC=C(C=C2)NC(=O)C3CCN(CC3)C4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-pyrazin-2-yl-N-[4-(pyrrolidin-1-ylmethyl)phenyl]piperidine-4-carboxamide

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